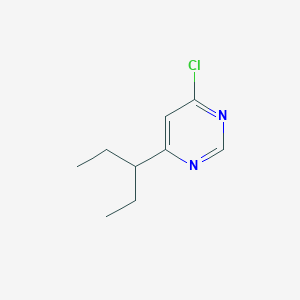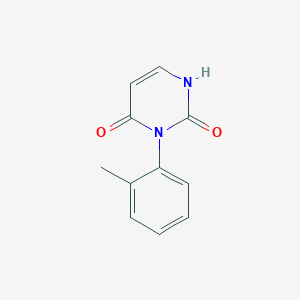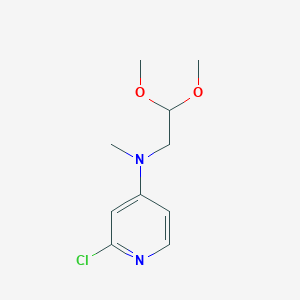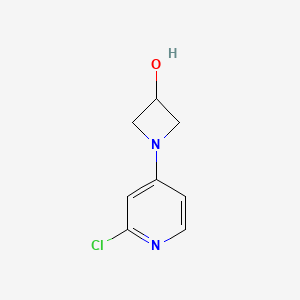
4-Chloro-6-(pentan-3-yl)pyrimidine
Overview
Description
4-Chloro-6-(pentan-3-yl)pyrimidine is a useful research compound. Its molecular formula is C9H13ClN2 and its molecular weight is 184.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Synthesis
Pyrimidine derivatives, including 4-Chloro-6-(pentan-3-yl)pyrimidine, are known for their wide range of biological activities, serving as crucial components in the synthesis of medicinal compounds. The importance of pyrimidines in medicinal chemistry is highlighted by their use in creating novel compounds under various conditions, including microwave irradiation, to produce derivatives with potential chemical and medicinal applications (Leyva-Acuña et al., 2020). Additionally, pyrimidine compounds are integral intermediates for small molecule anticancer drugs, with methods optimized for synthesizing these intermediates efficiently (Zhang et al., 2019).
Nonlinear Optics (NLO) and Electronic Applications
Pyrimidine derivatives, including thiopyrimidine derivatives, are known for their significant presence in nature and their applications in fields such as medicine and nonlinear optics (NLO). These compounds have shown promise due to their photophysical properties, making them suitable for optoelectronic and high-tech applications. DFT/TDDFT studies on thiopyrimidine derivatives confirm their potential in the NLO field (Hussain et al., 2020).
Molecular Synthesis and Characterization
Pyrimidines play a pivotal role in biology and medicine, especially in the context of DNA. They are actively involved in molecular recognition processes crucial for pharmaceutical applications. Studies on various pyrimidine derivatives have explored their synthesis, structural characterization, and the role of hydrogen bonding in determining their pharmaceutical efficacy (Rajam et al., 2017).
Chemotherapy and Pharmacology
Pyrimidines, owing to their structural importance in nucleic acids, have potential applications in chemotherapy for diseases like AIDS. Their integration into multifaceted chemical structures offers a platform for developing novel therapeutics with potential pharmacological applications (Ajani et al., 2019).
Properties
IUPAC Name |
4-chloro-6-pentan-3-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-3-7(4-2)8-5-9(10)12-6-11-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEJCEKMHAGXEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(thiophen-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1481411.png)
![(6-(thiophen-2-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazin-2-yl)methanol](/img/structure/B1481412.png)
![2-(chloromethyl)-6-(thiophen-3-yl)-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B1481413.png)






![8-(2-Fluoropyridin-4-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1481424.png)



